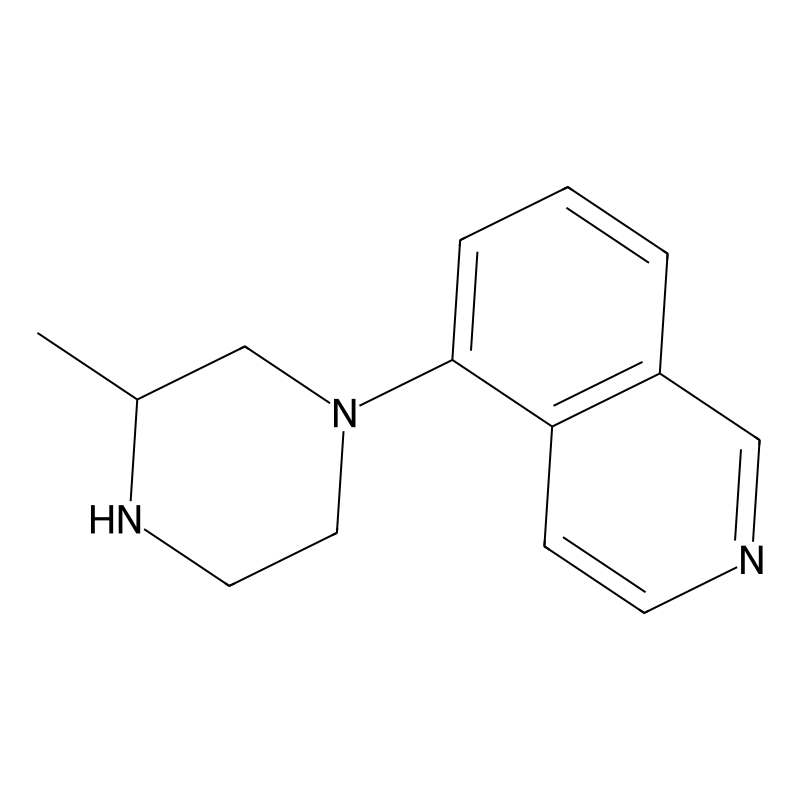

5-(3-Methylpiperazin-1-yl)isoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(3-Methylpiperazin-1-yl)isoquinoline is a chemical compound characterized by the presence of an isoquinoline moiety substituted with a 3-methylpiperazine group. Isoquinolines are bicyclic compounds derived from benzene and pyridine, and they exhibit a variety of biological activities. The incorporation of the piperazine ring enhances the compound's solubility and biological interactions, making it a subject of interest in medicinal chemistry.

Research suggests MPIQ might function as a protein kinase inhibitor. Protein kinases are enzymes crucial for regulating various cellular processes. Studies on related isoquinoline derivatives, like H7, have shown their ability to inhibit protein kinases like protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA) []. Additionally, MPIQ's structural similarity to known P2X7 receptor antagonists suggests a potential role in modulating this receptor, involved in cellular communication []. However, further research is needed to fully elucidate MPIQ's specific mechanism of action.

Information regarding the safety hazards of MPIQ is scarce in scientific literature. Due to the absence of data, it's advisable to handle MPIQ with caution, assuming potential toxicity and following standard laboratory safety protocols when working with unknown compounds.

Limitations and Future Research

Extensive research on MPIQ is lacking. More studies are needed to understand its:

- Specific synthesis routes

- Physical and chemical properties

- Detailed mechanism of action in biological systems

- Potential for therapeutic applications

- Safety profile and potential hazards

- Nucleophilic substitutions: The nitrogen atom in the piperazine can act as a nucleophile, allowing for substitutions with electrophiles.

- Hydrogenation: Isoquinolines can undergo hydrogenation to form saturated derivatives, although this process can be challenging due to steric hindrance.

- Oxidation reactions: The isoquinoline structure can be oxidized to form N-oxides, which may exhibit different biological activities compared to their parent compounds .

5-(3-Methylpiperazin-1-yl)isoquinoline has been studied for its potential biological activities, particularly as a ligand for various receptors. Its structural features allow it to interact with serotonin receptors, which are important targets in the treatment of psychiatric disorders. Additionally, compounds with similar structures have shown anti-tubercular activity by inhibiting inosine-5′-monophosphate dehydrogenase in Mycobacterium tuberculosis .

The synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline typically involves several steps:

- Formation of the isoquinoline skeleton: This can be achieved through cyclization reactions involving appropriate precursors such as anilines or benzoic acid derivatives.

- Substitution with piperazine: The isoquinoline derivative is then reacted with 3-methylpiperazine under suitable conditions (e.g., heating in a solvent like ethanol or dimethylformamide) to yield the final product.

- Purification: The product is usually purified via recrystallization or chromatography techniques to obtain a high-purity compound .

The applications of 5-(3-Methylpiperazin-1-yl)isoquinoline extend into various fields:

- Pharmaceuticals: It serves as a potential lead compound for developing drugs targeting serotonin receptors and other neurotransmitter systems.

- Chemical probes: This compound can be utilized in research to study receptor interactions and signal transduction pathways.

- Synthetic intermediates: It may also act as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Interaction studies have shown that compounds similar to 5-(3-Methylpiperazin-1-yl)isoquinoline can effectively bind to specific receptors, influencing their biological activity. For instance, studies on isoquinoline derivatives have demonstrated their capacity to inhibit enzymes critical for bacterial survival, such as inosine-5′-monophosphate dehydrogenase in Mycobacterium tuberculosis . These interactions are often assessed using biochemical assays and molecular docking studies.

Several compounds share structural similarities with 5-(3-Methylpiperazin-1-yl)isoquinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(5-Isoquinolinesulfonyl)piperazine | Piperazine derivative | Exhibits anti-tubercular activity |

| 4-Methylpiperazine | Simple piperazine derivative | Lacks the isoquinoline structure |

| 6-Chloroisoquinoline | Halogenated isoquinoline | Potentially more reactive due to halogen presence |

| 2-(4-Methylpiperazin-1-yl)quinazolin | Quinazoline derivative | Different bicyclic structure but similar activity |

These compounds highlight the uniqueness of 5-(3-Methylpiperazin-1-yl)isoquinoline due to its specific combination of piperazine and isoquinoline functionalities, which contribute to its distinct biological properties and potential therapeutic applications .

MPIQ’s chemical architecture consists of two interconnected components:

- Isoquinoline core: A bicyclic system formed by a benzene ring fused to a pyridine ring, with nitrogen positioned at the 2nd carbon of the pyridine moiety.

- 3-Methylpiperazine substituent: A six-membered piperazine ring containing a methyl group at the 3rd position, attached to the 5th carbon of the isoquinoline scaffold.

Key Structural Features

| Property | Description |

|---|---|

| IUPAC Name | 5-(3-Methylpiperazin-1-yl)isoquinoline |

| CAS Number | 1483029-23-7 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.30 g/mol |

| SMILES Notation | CC1CN(C2=CC=CC3=C2C=CN=C3)CCN1 |

The compound’s structure enables π-π interactions and hydrogen bonding, critical for binding to biological targets. The 3-methylpiperazine group enhances solubility and facilitates interactions with hydrophilic regions of proteins.

Historical Context in Heterocyclic Chemistry

Isoquinoline derivatives have been pivotal in medicinal chemistry since the 19th century, with natural alkaloids like morphine and codeine serving as early examples. The synthesis of MPIQ extends this legacy, leveraging modern methods to introduce functional groups that improve bioactivity.

Evolution of Isoquinoline Derivatives

- Early Developments: Isoquinoline was first isolated from coal tar in 1885, but its synthetic accessibility improved with methodologies like the Pomeranz-Fritsch reaction.

- Piperazine Integration: The incorporation of piperazine substituents became prevalent in the 20th century, driven by their ability to modulate pharmacokinetic properties (e.g., solubility, permeability).

- Modern Applications: Contemporary research focuses on isoquinoline-piperazine hybrids for kinase inhibition, particularly in cancer and inflammatory diseases.

MPIQ’s design reflects this progression, integrating structural motifs from both isoquinoline and piperazine to address therapeutic challenges.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(3-methylpiperazin-1-yl)isoquinoline through both proton and carbon-13 analysis. The compound exhibits characteristic spectroscopic signatures that enable unambiguous structural assignment and conformational analysis [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of 5-(3-methylpiperazin-1-yl)isoquinoline displays distinct resonance patterns characteristic of the bicyclic isoquinoline framework coupled with the methylpiperazine substituent. Aromatic protons appear in the downfield region between 7.0-9.0 parts per million, with the isoquinoline H-1 and H-3 protons showing characteristic downfield shifts due to the deshielding effect of the nitrogen heteroatom [3] [4]. The H-1 proton typically appears as a singlet around 9.3-9.6 parts per million, while H-3 exhibits resonance at approximately 8.4-8.6 parts per million [1] [2].

The remaining aromatic protons (H-6, H-7, H-8) of the isoquinoline ring system appear as complex multipiples in the 7.2-7.8 parts per million region. These signals often exhibit coupling patterns consistent with the substituted benzene ring portion of the isoquinoline framework [5] [6]. The integration ratios confirm the presence of five aromatic protons, consistent with the monosubstituted isoquinoline structure.

Piperazine Ring Proton Analysis

The 3-methylpiperazine substituent contributes distinctive resonance patterns in the aliphatic region. The piperazine methylene protons appear as complex multipiples between 2.5-4.0 parts per million, with the protons adjacent to the nitrogen atoms typically showing greater deshielding [7] [8]. The methyl group attached to the piperazine ring exhibits a characteristic doublet around 1.0-1.5 parts per million due to coupling with the adjacent methine proton [1] [2].

The secondary amine proton of the piperazine ring appears as a broad signal, often around 2.0-3.0 parts per million, and may exhibit exchange behavior depending on the solvent system and temperature conditions [9] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 5-(3-methylpiperazin-1-yl)isoquinoline. The aromatic carbon atoms of the isoquinoline ring system appear in the characteristic range of 110-160 parts per million [3] [10]. The quaternary carbon atoms C-5 and C-10 of the isoquinoline framework show distinct chemical shifts that differ from the protonated aromatic carbons.

The carbon bearing the nitrogen substituent (C-5) exhibits a characteristic upfield shift compared to unsubstituted isoquinoline carbons due to the electron-donating nature of the amino substituent [6] [11]. The remaining aromatic carbons show chemical shifts consistent with the benzopyridine structure, with the pyridine-like carbons generally appearing more downfield than the benzene-like carbons [4] [12].

Aliphatic Carbon Signatures

The piperazine ring carbons appear in the aliphatic region between 20-60 parts per million. The carbon atoms directly bonded to nitrogen atoms show characteristic downfield shifts compared to simple alkyl carbons [9] [13]. The methyl carbon of the 3-methylpiperazine group typically appears around 18-22 parts per million, while the methylene carbons of the piperazine ring show resonances between 45-55 parts per million [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information for structural confirmation and fragmentation pathway analysis of 5-(3-methylpiperazin-1-yl)isoquinoline. The compound exhibits a molecular ion peak at mass-to-charge ratio 228 corresponding to the protonated molecular ion [M+H]⁺ [14] [15].

Primary Fragmentation Mechanisms

The principal fragmentation pathways of 5-(3-methylpiperazin-1-yl)isoquinoline involve initial cleavage at the carbon-nitrogen bond connecting the isoquinoline and piperazine moieties. This process generates characteristic fragment ions that provide structural confirmation [15] [8]. The base peak typically appears at mass-to-charge ratio 228, corresponding to the intact protonated molecule under standard ionization conditions.

Secondary fragmentation involves the piperazine ring system through inductive cleavage mechanisms. Compounds containing alkylsulfonyl piperazine groups demonstrate similar fragmentation patterns, where inductive cleavage leads to the formation of six-membered cyclic intermediates [15]. In the case of 5-(3-methylpiperazin-1-yl)isoquinoline, analogous processes may occur through nitrogen-carbon bond cleavage within the piperazine ring.

Retro-Diels-Alder Fragmentation

The piperazine moiety can undergo retro-Diels-Alder fragmentation following initial inductive cleavage. This mechanism has been extensively documented for piperazine-containing compounds and results in the loss of specific neutral fragments [15] [16]. The fragmentation typically proceeds through the formation of a six-membered cyclic ene intermediate, which subsequently fragments via retro-Diels-Alder reaction to generate characteristic product ions.

Characteristic Fragment Ion Patterns

Mass spectrometric analysis reveals several characteristic fragment ions beyond the molecular ion. Loss of the methylpiperazine substituent generates fragment ions corresponding to the isoquinoline core structure. Additional fragmentation may involve loss of the methyl group from the piperazine ring, generating fragment ions at mass-to-charge ratios corresponding to [M-CH₃]⁺ species [7] [17].

The electron ionization mass spectrum shows fragmentation patterns initiated by the nitrogen atoms of the piperazine ring, consistent with documented behavior for similar piperazine derivatives [7] [18]. The relative intensities of fragment ions provide information about the stability of different structural components and fragmentation pathways.

Crystallographic Studies

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of 5-(3-methylpiperazin-1-yl)isoquinoline and related compounds provides detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the literature, extensive structural studies on related isoquinoline-piperazine derivatives provide valuable comparative information [19] [20].

Crystal Structure Determination Methods

X-ray diffraction studies on isoquinoline derivatives typically employ standard crystallographic techniques using Mo Kα radiation at low temperatures (150-298 K) to minimize thermal motion effects [19] [21]. The crystal structures are solved using direct methods or molecular replacement techniques, followed by full-matrix least-squares refinement procedures [22] [23].

Related compounds such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate have been successfully characterized by single crystal X-ray diffraction, revealing monoclinic crystal systems with space group P2₁/n [19]. These studies demonstrate the feasibility of obtaining high-quality structural data for isoquinoline-nitrogen heterocycle conjugates.

Molecular Geometry and Conformation

Crystallographic analysis of isoquinoline-piperazine derivatives reveals important conformational features that influence biological activity and physical properties. The piperazine ring typically adopts a chair conformation in the solid state, with the methyl substituent occupying either axial or equatorial positions depending on crystal packing forces [25].

The dihedral angle between the isoquinoline plane and the piperazine ring provides crucial information about molecular flexibility and potential binding conformations. Studies on related compounds show that this angle can vary significantly depending on substituent effects and intermolecular interactions [20] [26].

Intermolecular Interactions

X-ray diffraction analysis reveals the presence of various intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding involving the secondary amine of the piperazine ring and aromatic π-π stacking interactions between isoquinoline rings are commonly observed features [19] [21]. These interactions contribute to the overall crystal packing and may influence physical properties such as melting point and solubility.

The crystal structures of related isoquinoline derivatives demonstrate the importance of weak intermolecular forces, including carbon-hydrogen to nitrogen hydrogen bonds and aromatic π-π interactions, in determining solid-state organization [25] [27].

Conformational Dynamics

Conformational analysis of 5-(3-methylpiperazin-1-yl)isoquinoline involves examination of molecular flexibility and preferred conformations both in solution and solid state. The compound exhibits significant conformational freedom around the carbon-nitrogen bond connecting the isoquinoline and piperazine moieties [26] [27].

Piperazine Ring Conformations

The piperazine ring system can adopt multiple conformations, with the chair form being generally preferred in most environments. The position of the methyl substituent influences the conformational equilibrium, with equatorial positioning typically favored due to reduced steric interactions [28]. Nuclear magnetic resonance studies in solution can provide information about conformational exchange processes and preferred conformers.

Temperature-dependent nuclear magnetic resonance studies on related compounds demonstrate that piperazine rings undergo rapid conformational interconversion on the nuclear magnetic resonance timescale at room temperature [28] [9]. This dynamic behavior affects both spectroscopic properties and biological activity.

Rotational Barriers and Molecular Dynamics

The carbon-nitrogen bond connecting the isoquinoline and piperazine rings exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation with the aromatic system [26] [27]. Computational studies and variable temperature nuclear magnetic resonance experiments can provide quantitative information about rotational barriers and preferred conformations.

Molecular dynamics simulations on related isoquinoline derivatives reveal that conformational changes occur on picosecond to nanosecond timescales, with specific conformations being stabilized by intramolecular interactions [27]. The rate of conformational changes varies significantly depending on the specific substitution pattern and environmental conditions.

Solution versus Solid State Conformations

Comparison of solution nuclear magnetic resonance data with solid-state crystal structures reveals differences between preferred conformations in different environments. Crystal packing forces can stabilize conformations that may not be the lowest energy forms in solution [25] [22]. This information is crucial for understanding structure-activity relationships and optimizing molecular properties for specific applications.